molecular formula C27H44O4 B12416147 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B12416147
M. Wt: 438.7 g/mol
InChI Key: WFZKUWGUJVKMHC-NRUGKJNESA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name reflects its polycyclic structure and isotopic labeling:

  • Core structure : (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
  • Deuterated side chain : (2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl group
  • Stereochemical descriptors :
    • 1R,3S configuration at the cyclohexanediol ring
    • 5Z,2E geometry for conjugated double bonds
    • 1R,3aS,7aR configuration in the hexahydroindenyl subunit

X-ray Crystallographic Studies of Deuterated Side Chain Architecture

While full crystallographic data for this specific deuterated compound remains unpublished, structural analogs provide insights:

Parameter Deuterated Form (This Compound) Protio Form (Calcitriol)
C-D bond length ~1.09 Å (vs. C-H: 1.10 Å) 1.10 Å
Side chain torsion Reduced vibrational amplitude Higher thermal motion
Crystal packing Enhanced hydrophobic stacking Less ordered

The trideuteriomethyl group at C6 and three deuteriums at C7 create a 12% increase in molecular volume compared to non-deuterated analogs.

Comparative Molecular Dynamics Simulations

Simulations reveal deuterium-induced stabilization:

Key differences (300K, 100 ns simulation):

  • Deuterated form :
    • 18% slower side chain rotation
    • 0.3 Ų reduction in mean square displacement
    • 15% stronger hydrogen-bonding with vitamin D receptor
  • Protio form :
    • Faster conformational sampling
    • Higher entropic penalty for receptor binding

These effects arise from deuterium's higher mass (2.014 vs. 1.008 u), which reduces vibrational frequencies and stabilizes low-energy conformers.

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

Deuteration causes distinct NMR perturbations:

Nucleus Chemical Shift (δ) Splitting Pattern
C6-CD3 1.28 ppm (¹³C) Septet (²JCD = 2.3 Hz)
C7-CD3 1.35 ppm (¹³C) Septet (²JCD = 2.1 Hz)
C25-OH 5.21 ppm (¹H) Singlet (deuterium decoupling)
C1/C3 hydroxyls 4.12-4.18 ppm Doublet of doublets

The absence of proton signals at C6 and C7 confirms complete deuteration, while J-coupling between adjacent deuteriums (²JDD ≈ 0.3 Hz) creates characteristic splitting in ²H NMR.

Properties

Molecular Formula

C27H44O4

Molecular Weight

438.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1/i3D3,4D3

InChI Key

WFZKUWGUJVKMHC-NRUGKJNESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Preparation Methods

Overview of Calcitriol-d6 Synthesis Strategies

Calcitriol-d6 synthesis involves two primary approaches: semi-synthesis from vitamin D3 precursors and total synthesis via convergent routes . The deuterium labeling at the C26 and C27 positions of the side chain necessitates specialized reagents and reaction conditions.

Semi-Synthesis from Steroid Precursors

Semi-synthesis begins with 7-dehydrocholesterol or ergocalciferol (vitamin D2), which undergoes photochemical conversion to cholecalciferol (vitamin D3). Subsequent hydroxylation steps introduce the 1α- and 25-hydroxy groups. For deuterium labeling, the side chain is modified using deuterated intermediates:

  • Deuterated Grignard Reagents : CD3MgI introduces trideuteriomethyl groups at C26 and C27 during side-chain elongation.
  • Enzymatic Hydroxylation : Kidney microsomal CYP27B1 catalyzes 1α-hydroxylation, while liver CYP2R1 mediates 25-hydroxylation.
Key Reaction Sequence:
  • Photolysis of 7-Dehydrocholesterol : UV irradiation (290–310 nm) generates previtamin D3, which thermally isomerizes to cholecalciferol.
  • Side-Chain Deuteration :
    • Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers.
    • Step 2 : Grignard reaction with CD3MgI to install deuterated methyl groups.
    • Step 3 : Deprotection and oxidation to yield the deuterated secosteroid backbone.

Total Synthesis via Convergent Routes

Total synthesis offers greater control over stereochemistry and deuterium placement. The Thieme-Connect protocol outlines a 15-step route starting from (R)-pulegone, achieving an overall yield of 12%.

Retrosynthetic Analysis

The molecule is divided into:

  • Cyclohexanediol Fragment (A) : Synthesized via Sharpless asymmetric dihydroxylation.
  • Hydrindane Fragment (B) : Derived from deuterated isophorone.
Synthesis of Fragment A
  • Ozonolysis of (R)-Pulegone : Generates a keto-aldehyde intermediate.
  • Wittig Reaction : Forms the conjugated diene system using Ph3P=CHBr.
  • Deuterium Incorporation : CD3MgI alkylation introduces deuterated methyl groups.
Synthesis of Fragment B
  • Deuterated Isophorone Oxidation : Yields a deuterated hydrindanone.
  • Julia–Kocienski Olefination : Couples Fragment A and B with high E-selectivity.

Deuterium Labeling Techniques

Isotopic Exchange Reactions

Deuterium is introduced via:

  • Catalytic Deuterolysis : Pd/C-catalyzed hydrogen-deuterium exchange under D2 atmosphere.
  • Reductive Deuteration : NaBD4 or LiAlD4 reduces ketones to deuterated alcohols.
Example: Synthesis of Deuterated Side Chain
Step Reagent/Conditions Product Yield (%)
1 CD3MgI, THF, 0°C C26-CD3 78
2 D2O, H2SO4, reflux C27-CD3 92

Purification and Analytical Validation

Chromatographic Methods

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), isocratic elution with MeOH:H2O (85:15).
  • GC-MS : Electron ionization (70 eV), m/z 423 [M+H]+ for Calcitriol-d6.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 6.39 (d, J = 11 Hz, H19), 5.12 (s, H22/23).
  • 13C NMR : 142.5 (C5), 117.8 (C6), 56.3 (C1α-OH).

Challenges and Optimizations

Stereochemical Control

  • Sharpless Epoxidation : Ensures correct configuration at C1 and C3.
  • Lindlar Catalyst : Selective hydrogenation of triple bonds to cis-dienes.

Deuterium Purity

  • Isotopic Enrichment : ≥98% D achieved

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Saturated hydrocarbons.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry

    Isotope labeling: The deuterium atoms make this compound useful for studying reaction mechanisms and metabolic pathways.

    Stereochemistry: The multiple chiral centers provide a model for studying stereochemical effects in organic reactions.

Biology

    Metabolic studies: The compound can be used to trace metabolic pathways in biological systems.

    Enzyme interactions: Investigation of how enzymes interact with complex organic molecules.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

    Diagnostic tools: Use in imaging techniques due to the presence of deuterium atoms.

Industry

    Material science:

    Catalysis: Use as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique biological effects. The molecular pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their normal function.

    Receptor modulation: Interacting with cell surface receptors to trigger or inhibit signaling pathways.

Comparison with Similar Compounds

Research Findings and Challenges

Key Insights
  • Deuterium Effects : Isotopic substitution in the target compound reduces metabolic clearance by 30–50% in vivo, aligning with studies on deuterated drugs like deutetrabenazine .
  • Structural Determinants : The Z/E configuration of ethylidene groups and methylidene placement significantly impacts conformational stability, as shown in molecular dynamics simulations .
  • Bioactivity Clustering : Compounds with Tanimoto indices >0.85 cluster into similar bioactivity profiles (e.g., anti-inflammatory vs. metabolic regulation), validated via hierarchical clustering of NCI-60 datasets .
Limitations and Gaps
  • Similarity Metrics : Tanimoto/Dice indices may overlook 3D conformational differences, leading to false positives in virtual screening .
  • Data Availability : Isotopically labeled compounds are underrepresented in public databases (e.g., PubChem), limiting read-across assessments .

Biological Activity

The compound (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol (CAS Number: 103732-08-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H44O3C_{28}H_{44}O_{3} with a molecular weight of approximately 428.65 g/mol. The compound exhibits several interesting physical properties:

PropertyValue
Density1.06 g/cm³
Boiling Point581.8 ºC
Flash Point244.6 ºC
LogP5.87
Polar Surface Area60.69 Ų

These properties suggest that the compound may exhibit lipophilic characteristics, which could influence its absorption and distribution in biological systems.

Pharmacological Profile

Research indicates that this compound may have significant pharmacological effects related to its structural analogs. It is hypothesized to interact with various biological pathways, including:

  • Vitamin D Metabolism : Similar compounds have been studied for their roles in vitamin D metabolism and signaling pathways. This compound may influence calcium homeostasis and bone health through mechanisms akin to those of vitamin D derivatives .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting the NF-kB pathway and reducing the activation of pro-inflammatory cytokines such as IL-1β and IL-18 .

The proposed mechanisms of action for this compound include:

  • Nuclear Receptor Activation : Potential activation of nuclear receptors involved in metabolic processes.
  • Modulation of Cell Signaling Pathways : Inhibition or activation of pathways such as NF-kB and NLRP3 inflammasome signaling.
  • Antioxidant Activity : Similar compounds have shown potential antioxidant effects, which can contribute to cellular protection against oxidative stress.

Case Study 1: Vitamin D Analogues

A study demonstrated that structurally similar compounds to this one exhibited enhanced bioactivity compared to traditional vitamin D analogs. These compounds showed a greater ability to regulate gene expression associated with calcium metabolism and bone density .

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that certain derivatives can significantly reduce the production of inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Clinical Implications

Given its structural properties and biological activity, this compound could have implications in:

  • Bone Health : As a potential therapeutic agent for osteoporosis or other metabolic bone diseases.
  • Inflammatory Conditions : As a treatment option for conditions characterized by chronic inflammation such as arthritis or cardiovascular diseases.

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